Lower Predicted Lipophilicity Compared to N‑Hydroxy Analog
The computed XLogP3-AA value for 6-hydroxyhexa-2,4-dienamide is -0.6, whereas the N‑hydroxy isomer (sorbohydroxamic acid) exhibits a value of 0.5 [1]. This difference of approximately 1.1 log units indicates that the 6‑hydroxy compound is substantially more hydrophilic. In the context of drug‑design guidelines (e.g., Lipinski’s rule of five) and predictions of passive membrane permeability, such a shift can significantly influence absorption, distribution, and clearance profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.6 |
| Comparator Or Baseline | N‑hydroxyhexa-2,4‑dienamide (sorbohydroxamic acid): 0.5 |
| Quantified Difference | Δ ≈ 1.1 log units (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
A lower logP value may favor aqueous solubility and reduce non‑specific protein binding, making 6‑hydroxyhexa-2,4‑dienamide a more suitable candidate for biological studies requiring high‑concentration aqueous dosing or for formulations where lipid solubility is a liability.
- [1] PubChem Compound Summary for CID 71349514, 6-Hydroxyhexa-2,4-dienamide. Computed XLogP3-AA = -0.6. View Source
